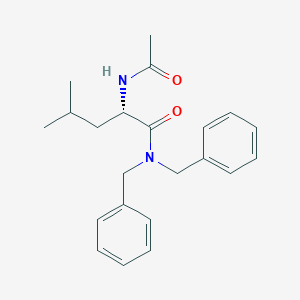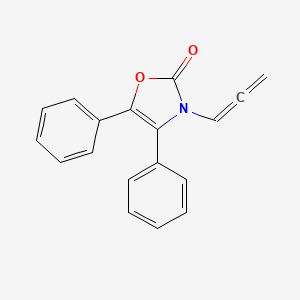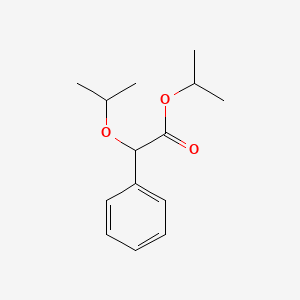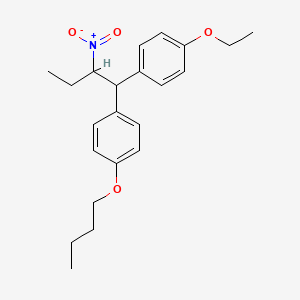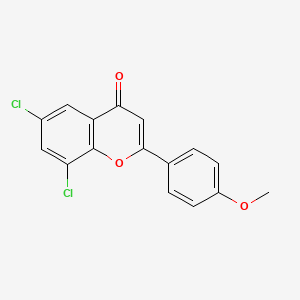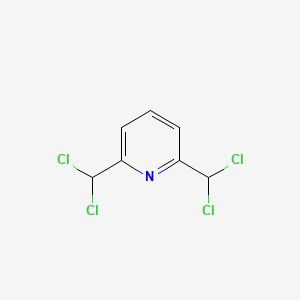
2,6-Bis(dichloromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis(dichloromethyl)pyridine is a heterocyclic organic compound with the molecular formula C7H7Cl2N. It is known for its role as a building block in the synthesis of various pyridine derivatives. The compound is characterized by the presence of two dichloromethyl groups attached to the 2 and 6 positions of the pyridine ring, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(dichloromethyl)pyridine typically involves the chlorination of 2,6-dimethylpyridine. One common method includes the reaction of 2,6-dimethylpyridine with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the dichloromethyl groups .
Industrial Production Methods: For industrial-scale production, the process may involve multiple steps to ensure high yield and purity. The starting material, 2,6-dimethylpyridine, is first oxidized to form 2,6-pyridinedicarboxylic acid. This intermediate is then esterified with methanol under acidic conditions to produce 2,6-pyridinedicarboxylic acid dimethyl ester. The ester is subsequently reduced to 2,6-pyridine dimethyl carbinol, which is then reacted with thionyl chloride to yield this compound .
Chemical Reactions Analysis
Types of Reactions: 2,6-Bis(dichloromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The dichloromethyl groups can be substituted by other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form 2,6-bis(methyl)pyridine.
Oxidation Reactions: Oxidation of the compound can lead to the formation of pyridine derivatives with different functional groups.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used in substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed for reduction reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) are used for oxidation reactions.
Major Products: The major products formed from these reactions include various substituted pyridines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
2,6-Bis(dichloromethyl)pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,6-Bis(dichloromethyl)pyridine involves its ability to coordinate with metal ions through the nitrogen atom in the pyridine ring. This coordination forms stable complexes that can participate in various catalytic processes. The dichloromethyl groups provide additional sites for chemical modification, enhancing the compound’s versatility in synthesis .
Comparison with Similar Compounds
2,6-Bis(chloromethyl)pyridine: This compound is similar in structure but has chloromethyl groups instead of dichloromethyl groups.
2,6-Dimethylpyridine: The precursor for the synthesis of 2,6-Bis(dichloromethyl)pyridine, it lacks the chloromethyl groups.
2,6-Pyridinedicarboxylic Acid: An intermediate in the industrial production of this compound.
Uniqueness: this compound is unique due to its dichloromethyl groups, which provide distinct reactivity and make it a valuable intermediate for synthesizing a wide range of pyridine derivatives. Its ability to form stable metal complexes further enhances its applications in catalysis and material science .
Properties
CAS No. |
83684-21-3 |
|---|---|
Molecular Formula |
C7H5Cl4N |
Molecular Weight |
244.9 g/mol |
IUPAC Name |
2,6-bis(dichloromethyl)pyridine |
InChI |
InChI=1S/C7H5Cl4N/c8-6(9)4-2-1-3-5(12-4)7(10)11/h1-3,6-7H |
InChI Key |
OHBPGWLMNSJGGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)C(Cl)Cl)C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


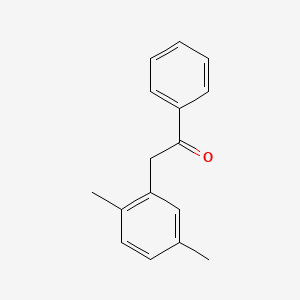

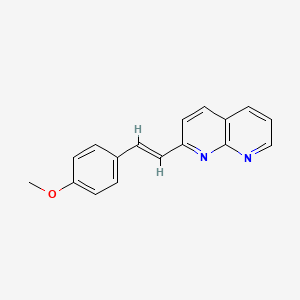
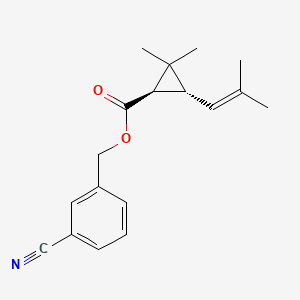
![3,9-Diethyl-5-hydroxy-7-oxo-7H-benzo[c]fluorene-6-carboxylic acid](/img/structure/B14410558.png)
